molecular formula C18H16Cl2N2O3 B6610091 quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride CAS No. 2694745-50-9

quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride

Cat. No.: B6610091
CAS No.: 2694745-50-9
M. Wt: 379.2 g/mol
InChI Key: SFPOGWWWAARVHS-UHFFFAOYSA-N
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Description

Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride is a compound that combines a quinoline moiety with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Mechanism of Action

The mechanism of action of quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride involves its interaction with specific molecular targets:

Properties

IUPAC Name

quinolin-7-yl 4-(2-aminoacetyl)benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3.2ClH/c19-11-17(21)13-3-5-14(6-4-13)18(22)23-15-8-7-12-2-1-9-20-16(12)10-15;;/h1-10H,11,19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPOGWWWAARVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)CN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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